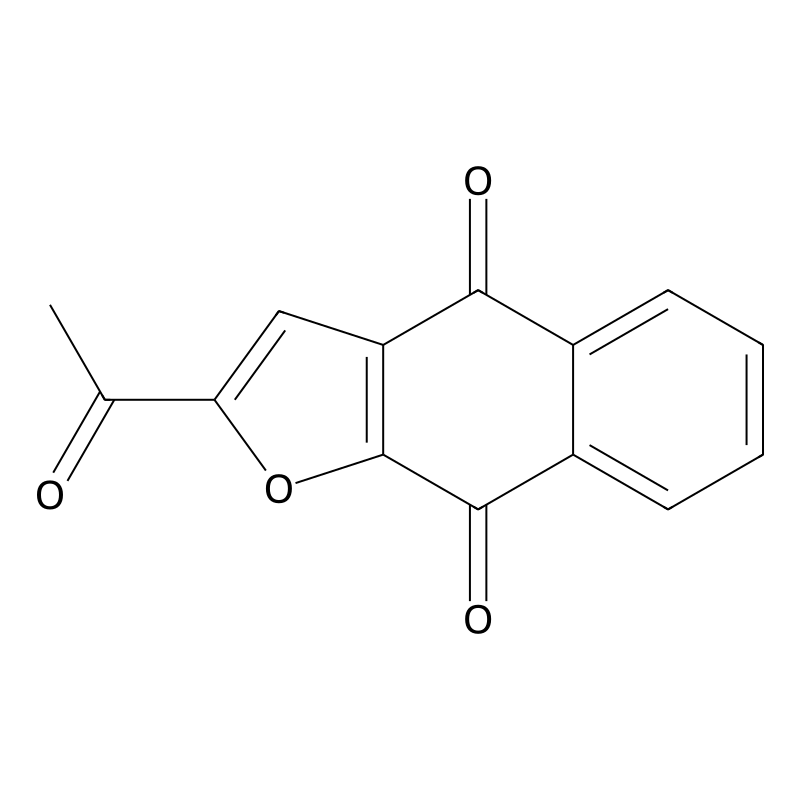

Napabucasin

Content Navigation

Conventional STAT3 inhibitors (e.g., Stattic) fail to replicate NQO1-dependent ROS-mediated pSTAT3 depletion, skewing CSC assay data. Napabucasin uniquely exploits NQO1 redox cycling to deplete pSTAT3.

- Sub-μM potency in spherogenesis; requires anhydrous DMSO and co-solvent vehicles.

- Lipophilic payload for nanoparticle/liposome delivery validation.

- Combines with taxanes to reverse chemoresistance via STAT3-MUC1.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Napabucasin (BBI-608) is a highly lipophilic naphthoquinone derivative procured primarily for its dual functionality as an NAD(P)H:quinone oxidoreductase 1 (NQO1) substrate and an inhibitor of STAT3-driven cancer cell stemness. Unlike conventional chemotherapeutics that target bulk tumor proliferation, this compound disrupts the self-renewal pathways of cancer stem cells (CSCs) through ROS generation and pSTAT3 depletion [1]. For laboratory procurement, buyers must account for its specific physicochemical profile: it is supplied as a powder with high purity (>98%) but possesses poor aqueous solubility, requiring initial dissolution in anhydrous DMSO (up to 20 mg/mL) followed by specialized co-solvent or nano-encapsulation strategies for in vivo applications . Its strict formulation requirements and specific bioactivation pathway make it a precise, non-interchangeable reagent for oncology drug discovery and redox-modulator research.

Research Fit

Substituting Napabucasin with conventional STAT3 SH2-domain inhibitors, such as Stattic or WP1066, fundamentally alters the experimental mechanism and downstream assay outcomes [1]. While generic inhibitors directly block STAT3 dimerization, Napabucasin's efficacy is strictly dependent on cellular NQO1 expression, which catalyzes a redox cycle that generates reactive oxygen species (ROS) to subsequently deplete phosphorylated STAT3[2]. Consequently, utilizing a direct STAT3 inhibitor in NQO1-overexpressing models will fail to replicate the transcriptomic profile and ferroptotic or apoptotic cell death triggered by Napabucasin. Furthermore, its distinct requirement for complex vehicle formulations (e.g., PEG300/Tween80 mixtures) means that substituting it with more water-soluble analogs will invalidate established pharmacokinetic baselines in combination therapy models [1].

Substitution Risk

References

Sub-Micromolar Cytotoxicity via NQO1-Mediated Bioactivation

Napabucasin demonstrates sub-micromolar cytotoxicity in specific non-small cell lung cancer (NSCLC) lines (e.g., H23 cells) due to its NQO1-mediated bioactivation, achieving IC50 values as low as 0.13 μM [1]. In contrast, standard direct STAT3 inhibitors like Stattic typically exhibit baseline IC50 values of ~5.1 μM in cell-free assays and require higher cellular concentrations to induce apoptosis . Procurement of Napabucasin is necessary when experimental designs require a bioactivatable redox modulator that selectively targets stemness-high populations at sub-micromolar concentrations.

| Evidence Dimension | In vitro cell viability (IC50) in NSCLC models |

| Target Compound Data | Napabucasin: 0.13 μM (H23 cells) to 1.14 μM (H460 cells) |

| Comparator Or Baseline | Stattic (Standard SH2-domain STAT3 inhibitor): ~5.1 μM (cell-free baseline) |

| Quantified Difference | Napabucasin achieves multi-fold lower IC50 values in NQO1-expressing cellular models compared to direct STAT3 inhibitors. |

| Conditions | NSCLC cell lines (H460, H292, H23, A549) vs. cell-free STAT3 binding assay |

Procurement of Napabucasin provides a highly potent, bioactivatable mechanism for researchers targeting stemness, achieving efficacy at concentrations where standard STAT3 inhibitors fail.

Solubility Constraints and Nano-Formulation Dependency

Napabucasin is highly lipophilic and exhibits poor aqueous solubility, which directly dictates its handling and processability in laboratory workflows. When administered in unformulated aqueous buffers, Napabucasin precipitates, resulting in a complete lack of in vivo anti-tumor effect [1]. To achieve reproducible systemic delivery, buyers must utilize specific co-solvent mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween80, 45% ddH2O) or encapsulate the API in nanocarriers such as polymeric vesicles, which restores its histological tumor suppression capabilities [REFS-1, REFS-2].

| Evidence Dimension | In vivo anti-tumor efficacy and aqueous solubility |

| Target Compound Data | Nano-formulated or co-solvent dissolved Napabucasin: High in vivo efficacy |

| Comparator Or Baseline | Unformulated Napabucasin in aqueous buffer: Lack of in vivo effect due to precipitation |

| Quantified Difference | Properly formulated Napabucasin restores satisfactory anti-tumor effects and histological tumor suppression compared to 0% efficacy in unformulated aqueous controls. |

| Conditions | In vivo gastrointestinal and pancreatic cancer models using systemic injection |

Buyers must integrate specific co-solvents or nano-carrier systems into their workflows, as the raw API is insoluble and biologically inert in standard aqueous buffers.

Synergistic Sensitization of Chemoresistant High-MUC1 Cell Lines

In models of chemoresistance, paclitaxel monotherapy often fails to eradicate cancer stem cells, instead enriching stemness-high populations and promoting spheroid formation [1]. Co-administration of Napabucasin specifically dismantles the STAT3-MUC1 resistance axis, significantly lowering the effective dose of paclitaxel required to induce cell death in high-MUC1 expressing pancreatic and colon cancer cells [1]. This quantitative shift in IC50 makes Napabucasin a strictly required combination agent for reversing established taxane resistance.

| Evidence Dimension | IC50 in chemoresistant, high-MUC1 expressing cancer cells |

| Target Compound Data | Napabucasin + Paclitaxel: Significant reduction in cell viability and spheroid formation |

| Comparator Or Baseline | Paclitaxel monotherapy: Induces resistance and enriches stemness-high populations |

| Quantified Difference | Napabucasin co-administration functionally dismantles the STAT3-MUC1 resistance axis, lowering the effective dose of paclitaxel required for cell death. |

| Conditions | High-MUC1 expressing pancreatic (BxPC3, CFPAC) and colon (MC38) cancer cells |

For combination therapy modeling, Napabucasin is strictly required over standard chemotherapeutics to specifically target and reverse MUC1-driven paclitaxel resistance.

Stock Solution Viability and Moisture-Linked Reproducibility

The reproducibility of Napabucasin cell-based assays is strictly dependent on solvent handling and moisture exclusion . While the lyophilized powder maintains stability for over a year at -20°C, its solubility limit of 20 mg/mL is severely compromised by moisture-contaminated DMSO. Using fresh, anhydrous DMSO ensures complete dissolution, whereas hydrated solvents lead to API precipitation and unquantifiable dosing errors in biological models [REFS-1, REFS-2].

| Evidence Dimension | Stock solution stability and solubility threshold |

| Target Compound Data | Soluble up to 20 mg/mL in fresh, anhydrous DMSO |

| Comparator Or Baseline | Moisture-contaminated DMSO |

| Quantified Difference | Moisture contamination significantly reduces the solubility threshold, causing precipitation and invalidating nominal concentration calculations. |

| Conditions | Preparation of in vitro assay stock solutions |

Procurement teams and laboratory managers must ensure concurrent access to anhydrous DMSO and strict -20°C storage protocols to prevent material loss and assay failure.

Cancer Stem Cell (CSC) Spherogenesis and Self-Renewal Assays

Due to its sub-micromolar efficacy in depleting pSTAT3 and downstream stemness regulators, Napabucasin is a standard reference compound for in vitro spherogenesis assays targeting CSCs[1].

Preclinical Nano-Carrier and Liposomal Delivery Validation

Because of its strict aqueous insolubility and requirement for complex vehicle formulations, Napabucasin serves as a highly lipophilic payload for validating the release kinetics and in vivo efficacy of novel polymeric nanoparticles and liposomal delivery systems [2].

Chemoresistance Reversal in High-MUC1 Xenograft Models

Napabucasin is specifically procured for combination therapy modeling with taxanes (e.g., paclitaxel) to evaluate the targeted suppression of the STAT3-MUC1 pathway, effectively reversing acquired chemoresistance in pancreatic and colon cancer models [3].

Application Fit Matrix

References

- [1] Huang, et al. NQO1 is a determinant for cellular sensitivity to anti-tumor agent Napabucasin. Am J Cancer Res. 2021.

- [2] Liu, Y., et al. Pharmacophore hybridisation and nanoscale assembly to discover self-delivering lysosomotropic new-chemical entities for cancer therapy. Nat Commun. 2020.

- [3] Gao, et al. Overexpression of MUC1 influences the anti-proliferative effect of STAT3-inhibitor Napabucasin in epithelial cancers. bioRxiv. 2023.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Signaling molecules

Transcription factor

STAT3 [HSA:6774] [KO:K04692]

Other CAS

Wikipedia

2: Li Y, Rogoff HA, Keates S, Gao Y, Murikipudi S, Mikule K, Leggett D, Li W,

Explore Compound Types